
1-Propyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-n-Propylpyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-n-Propylpyrrole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-n-propylpyrrole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of 1-n-Propylpyrrole-2-carbonitrile often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-n-Propylpyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield 1-n-propylpyrrole-2-methanamine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: 1-n-Propylpyrrole-2-methanamine.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-n-Propylpyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Pyrrole-2-carbonitrile: Shares the pyrrole ring structure but lacks the propyl group.
1-n-Butylpyrrole-2-carbonitrile: Similar structure with a butyl group instead of a propyl group.
1-n-Propylpyrrole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
Uniqueness: 1-n-Propylpyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
101001-64-3 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1-propylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |
InChI Key |
MGNDDHSFHOPLSZ-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C#N |
Canonical SMILES |
CCCN1C=CC=C1C#N |
Synonyms |
1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
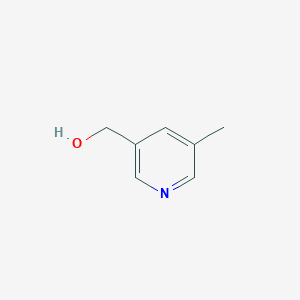
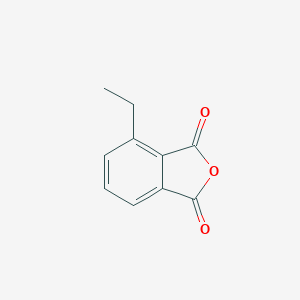
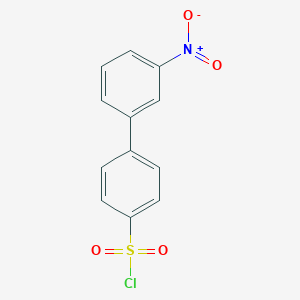

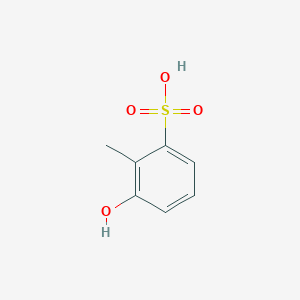
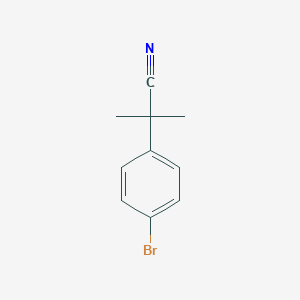
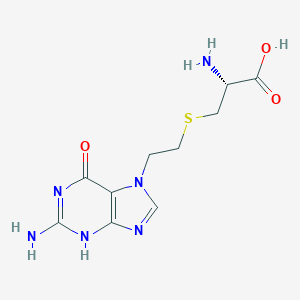
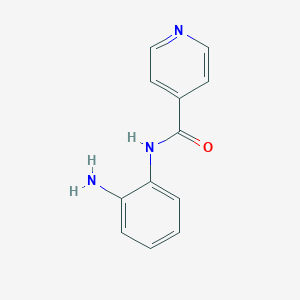
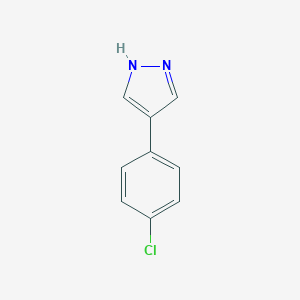
![(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B25334.png)
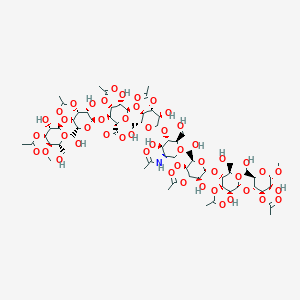
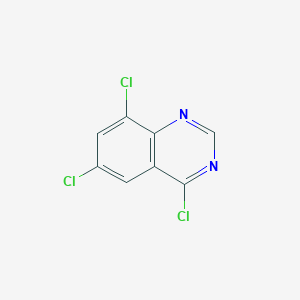
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
